molecular formula C23H18BrN3O5 B5278998 2-bromo-N-[(E)-1-(4-methoxyphenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide

2-bromo-N-[(E)-1-(4-methoxyphenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B5278998
M. Wt: 496.3 g/mol
InChI Key: KGWBFGCZFDCMNZ-KGENOOAVSA-N
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Description

2-bromo-N-[(E)-1-(4-methoxyphenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound that features a brominated benzamide core linked to a substituted prop-1-en-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[(E)-1-(4-methoxyphenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps:

    Bromination: The initial step involves the bromination of benzamide to introduce the bromine atom at the 2-position.

    Condensation: The brominated benzamide is then subjected to a condensation reaction with 4-methoxybenzaldehyde to form the corresponding Schiff base.

    Coupling: The Schiff base undergoes a coupling reaction with 4-nitroaniline to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and facilitate reactions.

    Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[(E)-1-(4-methoxyphenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitro group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product would be the corresponding amine.

    Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

2-bromo-N-[(E)-1-(4-methoxyphenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure.

    Materials Science: Utilized in the synthesis of advanced materials with specific properties.

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-bromo-N-[(E)-1-(4-methoxyphenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The bromine atom and nitro group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-[(E)-1-(4-methoxyphenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-bromo-N-[(E)-1-(4-methoxyphenyl)-3-(4-nitroanilino)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN3O5/c1-32-18-12-6-15(7-13-18)14-21(26-22(28)19-4-2-3-5-20(19)24)23(29)25-16-8-10-17(11-9-16)27(30)31/h2-14H,1H3,(H,25,29)(H,26,28)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWBFGCZFDCMNZ-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])/NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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